molecular formula C16H16O3 B13863683 Phenyl 2-propan-2-yloxybenzoate

Phenyl 2-propan-2-yloxybenzoate

Cat. No.: B13863683
M. Wt: 256.30 g/mol
InChI Key: CSRFHWJSLNNJJF-UHFFFAOYSA-N
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Description

Phenyl 2-propan-2-yloxybenzoate is an aromatic ester derivative composed of a benzoate backbone substituted with a phenyl ester group at the carboxyl position and an isopropyloxy (propan-2-yloxy) group at the 2-position of the benzene ring. The compound’s structure suggests utility in pharmaceutical or industrial contexts, particularly as a synthetic intermediate or functional additive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-propan-2-yloxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with solid acid catalysts to enhance the efficiency and yield of the reaction. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-propan-2-yloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl 2-propan-2-yloxybenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 2-propan-2-yloxybenzoate involves its interaction with specific molecular targets and pathways. The ester linkage allows the compound to undergo hydrolysis, releasing the active phenyl and benzoate moieties. These moieties can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on analytical methods for phenylephrine hydrochloride (PE), a decongestant drug, but Propan-2-yl 2-propan-2-yloxybenzoate (CAS 6270-67-3) serves as the closest structural analog for comparison. Below is a detailed analysis:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups
Phenyl 2-propan-2-yloxybenzoate C₁₆H₁₆O₃ 256.30 Not listed Phenyl ester, isopropyloxy
Propan-2-yl 2-propan-2-yloxybenzoate C₁₃H₁₈O₃ 222.28 6270-67-3 Isopropyl ester, isopropyloxy
Phenylephrine Hydrochloride (PE) C₉H₁₃NO₂·HCl 203.67 61-76-7 Phenolic hydroxyl, secondary amine

Key Observations:

Structural Differences :

  • This compound features a phenyl ester group, whereas Propan-2-yl 2-propan-2-yloxybenzoate () uses an isopropyl ester. The phenyl group likely enhances aromaticity and may influence solubility (e.g., reduced water solubility compared to the isopropyl variant).
  • Both compounds share the 2-propan-2-yloxy substituent on the benzoate ring, which could impart steric hindrance and affect reactivity or binding in pharmaceutical applications .

The molar absorptivity of PE (6.620 × 10³ L·mol⁻¹·cm⁻¹ ) provides a benchmark for sensitivity comparisons.

Stability and Interference :

  • PE-derived azo dyes exhibit stability for 48 hours with minimal interference from excipients (e.g., glucose, starch) . By analogy, this compound may require similar stability assessments, particularly if used in formulations with additives.

Synthetic and Industrial Relevance :

  • The absence of data on this compound contrasts with the documented use of Propan-2-yl 2-propan-2-yloxybenzoate in specialty chemical synthesis (e.g., as a solvent or intermediate). The phenyl variant’s larger aromatic system could make it suitable for applications requiring enhanced thermal stability or UV absorption.

Q & A

Basic Research Questions

Q. How is Phenyl 2-propan-2-yloxybenzoate synthesized, and what are the critical reaction conditions?

Synthesis typically involves esterification between 2-propan-2-yloxybenzoic acid and phenol derivatives. Key conditions include:

  • Catalysis : Acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) for efficient ester bond formation.
  • Solvent : Anhydrous dichloromethane or THF to minimize hydrolysis.
  • Temperature : Controlled heating (60–80°C) under reflux. Reaction progress is monitored via TLC (Rf value comparison) or HPLC with UV detection at 254 nm .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Ultra-performance liquid chromatography (UPLC) : Coupled with a C18 column and UV detection (λ = 254 nm) for high-resolution separation.
  • Spectrophotometry : Azo-dye formation via coupling with 2-aminobenzothiazole in alkaline media (λmax = 510 nm; ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹). Calibration curves (10–250 μg/mL) validated via central composite design .
  • NMR spectroscopy : ¹H/¹³C NMR for structural confirmation and purity assessment .

Q. How can the stability of this compound be evaluated under varying storage conditions?

  • Accelerated stability studies : Follow ICH guidelines (25°C/60% RH and 40°C/75% RH) for 6 months.
  • HPLC-UV : Track degradation products (e.g., free benzoic acid) and calculate % purity loss.
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions .

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

phenyl 2-propan-2-yloxybenzoate

InChI

InChI=1S/C16H16O3/c1-12(2)18-15-11-7-6-10-14(15)16(17)19-13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

CSRFHWJSLNNJJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Origin of Product

United States

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